N-methyl-3-(pentafluoroethyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
N-METHYL-N-[3-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]AMINE is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a pyrazole ring substituted with a pentafluoroethyl group, a phenyl group, and a trifluoromethyl group. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[3-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]AMINE typically involves multi-step organic reactionsThe final step involves the methylation of the amine group using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[3-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
N-METHYL-N-[3-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of multiple fluorine atoms.
Mechanism of Action
The mechanism of action of N-METHYL-N-[3-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- **N-METHYL-N-[3-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]AMINE
- **N-METHYL-N-[3-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]AMINE
Uniqueness
The unique combination of the pentafluoroethyl and trifluoromethyl groups in N-METHYL-N-[3-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]AMINE imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials and bioactive molecules.
Properties
Molecular Formula |
C13H9F8N3 |
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Molecular Weight |
359.22 g/mol |
IUPAC Name |
N-methyl-5-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-4-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H9F8N3/c1-22-10-8(12(16,17)18)9(11(14,15)13(19,20)21)23-24(10)7-5-3-2-4-6-7/h2-6,22H,1H3 |
InChI Key |
IQGOCPZFADVTQB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NN1C2=CC=CC=C2)C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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